2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of potentially pleiotropic anticancer drugs .
Synthesis Analysis
The synthesis of derivatives of this compound has been reported in several studies. For instance, some derivatives were synthesized using ethyl 2-aminothiophene-3-carboxylates as precursors . Another study reported the design of 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-ones .Molecular Structure Analysis
The molecular structure of “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives has been analyzed in several studies. For example, a study reported the crystal structure of a related compound .Chemical Reactions Analysis
The chemical reactions involving “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives have been studied in the context of their potential applications. For instance, their cytotoxicity against various cancer cells has been assessed .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives have been analyzed in several studies. For instance, a study reported the solid-state photostability of some derivatives . Another source provides information about the molecular weight and other properties of a related compound .Scientific Research Applications
I have conducted a search to find scientific research applications for 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MFCD03814168. Here is a comprehensive analysis focusing on unique applications:
Antitubercular Agents
This compound has been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents. Some derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Antibacterial Activity
Analogues of this compound have been identified with broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49–3.9 μg/mL, indicating potential use in treating bacterial infections .
Antifungal Activity
Some derivatives have reasonable antifungal activity, with MIC values of 31.25 μg/mL, suggesting potential applications in antifungal therapies .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity . This suggests that these compounds may interact with key proteins or enzymes in the Mycobacterium tuberculosis, inhibiting their function and thus preventing the growth or survival of the bacteria.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis .
Result of Action
The result of the action of 2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is the inhibition of the growth or survival of Mycobacterium tuberculosis, as suggested by its observed antimycobacterial activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-3-2-4-5(10)8-7(11)9-6(4)12-3/h2H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBMDBAUKIIVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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